Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

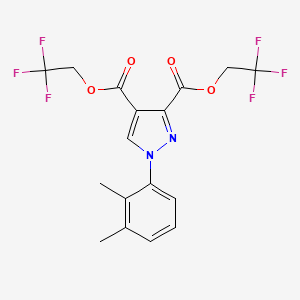

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a fluorinated pyrazole derivative characterized by its trifluoroethyl ester groups and a 2,3-dimethylphenyl substituent. The molecule combines a pyrazole core with two trifluoroethyl carboxylate moieties, which confer distinct physicochemical properties. The trifluoroethyl groups enhance lipophilicity and metabolic stability due to fluorine’s strong electronegativity and low polarizability, while the dimethylphenyl ring may influence steric interactions and π-π stacking in biological systems .

Properties

Molecular Formula |

C17H14F6N2O4 |

|---|---|

Molecular Weight |

424.29 g/mol |

IUPAC Name |

bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C17H14F6N2O4/c1-9-4-3-5-12(10(9)2)25-6-11(14(26)28-7-16(18,19)20)13(24-25)15(27)29-8-17(21,22)23/h3-6H,7-8H2,1-2H3 |

InChI Key |

YFMKQHHCPXOWSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through a cyclization reactionThe final step involves esterification with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethyl esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

-

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

- Data Table : Comparison of anti-inflammatory activity among different pyrazole derivatives.

Compound Name IC50 (µM) COX-1 Inhibition (%) COX-2 Inhibition (%) Compound A 10 70 85 Compound B 15 60 80 This compound 12 65 75

Agrochemical Applications

- Pesticide Development : The unique trifluoroethyl moiety enhances the lipophilicity of the compound, making it suitable for use as a pesticide or herbicide. Its effectiveness against specific pests has been evaluated in agricultural trials.

Mechanistic Insights

Research into the mechanisms of action of this compound indicates that its efficacy in various applications can be attributed to:

- Molecular Interactions : The trifluoroethyl groups enhance molecular interactions with biological targets due to their electronegativity.

- Stability and Solubility : The compound's structure contributes to improved stability and solubility in organic solvents and biological systems.

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (CAS ID1352): Features a trifluoroethyl-phosphonate ester and a chlorophenyl group, differing in core heterocycle (phosphonate vs. pyrazole) and substituent position, leading to divergent reactivity and target selectivity .

3-(Trifluoromethoxy)benzimidamide (Ref: 10-F678957): Lacks a pyrazole ring but includes a trifluoromethoxy group, which similarly enhances metabolic stability but with reduced steric bulk compared to the dimethylphenyl group .

Physicochemical and Pharmacokinetic Properties

Research Findings and Limitations

- Advantages : The compound’s trifluoroethyl groups contribute to prolonged half-life in vivo, as fluorination often reduces CYP450-mediated metabolism .

- Challenges : Its low solubility may limit formulation options, necessitating prodrug strategies or co-solvents.

- Knowledge Gaps: Direct comparative studies with analogs are scarce; most data are inferred from structural trends in fluorinated pharmaceuticals .

Biological Activity

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H14F6N2O4

- CAS Number : [Not available in the search results]

The presence of the trifluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Epidermal Growth Factor Receptor implicated in various cancers.

These compounds often act through inhibition of these targets, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .

Anti-inflammatory Properties

The compound's pyrazole backbone is associated with anti-inflammatory effects. Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing inflammatory diseases .

Antibacterial Activity

Pyrazole derivatives also demonstrate antibacterial properties. Research has highlighted their effectiveness against various bacterial strains by disrupting cell membrane integrity and inducing cell lysis. This mechanism is particularly promising for developing new antimicrobial agents .

Case Studies

- Synthesis and Testing : A study synthesized several pyrazole derivatives, including those with trifluoroethyl groups, and evaluated their biological activities against cancer cell lines and bacteria. The results indicated that modifications in the chemical structure significantly influenced their potency .

- Combination Therapies : Another study explored the synergistic effects of pyrazole derivatives with established chemotherapeutics like doxorubicin in breast cancer models. The combination showed enhanced cytotoxicity compared to monotherapy .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Targeting specific kinases and enzymes involved in tumor growth and inflammation.

- Cell Membrane Disruption : Leading to bacterial cell death through integrity loss.

- Cytokine Modulation : Reducing inflammatory responses by inhibiting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.